Metochalcone

概要

説明

メトカルコンは、治療特性で知られる合成カルコン誘導体です。 主にコレレティック薬として使用されており、これは肝臓からの胆汁の産生と流れを刺激することを意味します 。 この化合物は、1,3-ジフェニル-2-プロペン-1-オン構造が特徴のカルコンの広いクラスに属します .

準備方法

合成経路と反応条件: メトカルコンは、さまざまな方法で合成できますが、クライスン・シュミット縮合が最も一般的です。 この反応には、水酸化ナトリウムなどの塩基の存在下で、芳香族アルデヒドと芳香族ケトンの縮合が含まれます 。反応は通常、エタノールまたはメタノールを溶媒として還流条件下で行われます。

工業生産方法: 工業的な設定では、メトカルコンの合成は、溶媒を使わない方法を使用して最適化できます。 たとえば、硫酸マグネシウム(Mg(HSO4)2)は、有害な溶媒を必要としない機械化学プロセスで触媒として使用でき、グリーンケミストリーの原則と一致しています .

化学反応の分析

反応の種類: メトカルコンは、次のようなさまざまな化学反応を起こします。

酸化: メトカルコンは、対応するエポキシドまたはその他の酸化誘導体を形成するために酸化できます。

還元: それは、ジヒドロカルコンを形成するために還元できます。

置換: 芳香族環で求電子置換反応が起こる可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を使用できます。

還元: 炭素上のパラジウムや水素化ホウ素ナトリウムを使用した触媒水素化。

置換: 臭素を使用したハロゲン化または塩素ガスを使用した塩素化。

主要な製品:

酸化: エポキシドまたはヒドロキシル化誘導体。

還元: ジヒドロカルコン。

置換: ハロゲン化カルコン。

4. 科学研究アプリケーション

メトカルコンは、科学研究で幅広い用途があります。

科学的研究の応用

Anticancer Properties

Recent studies have highlighted metochalcone's potential as an anticancer agent. Research indicates that this compound inhibits cell proliferation and induces cell cycle arrest in various cancer cell lines, particularly breast cancer (BT549) and lung cancer (A549) cells. The compound operates through several mechanisms:

- Induction of Senescence-Associated Secretory Phenotype (SASP) : this compound has been shown to induce SASP by inhibiting the JAK2/STAT3 signaling pathway. This results in increased expression of senescence markers such as P16, P21, and P53, which are crucial for tumor suppression .

- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly reduced tumor weight and volume in xenograft models without causing notable side effects, indicating its safety profile .

Table 1: Summary of this compound's Anticancer Effects

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Breast Cancer | Induces SASP via JAK2/STAT3 inhibition | Reduced cell proliferation and migration |

| Lung Cancer | Cell cycle arrest | Decreased tumor growth in vivo |

Historical Medical Use

This compound was historically marketed as a choleretic drug, used to enhance bile flow and support liver function. Its clinical applications have included:

- Gastrointestinal Disorders : this compound has been utilized for its gastroprotective effects, particularly in patients suffering from gastrointestinal ailments. Its ability to modulate digestive processes has made it a valuable component in treating conditions like dyspepsia .

- Anti-Ulcer Activity : Similar to other chalcones, this compound has demonstrated protective effects against gastric ulcers, contributing to its classification as a therapeutic agent in gastrointestinal medicine .

Broader Pharmacological Profiles

Beyond its anticancer properties, this compound exhibits a range of pharmacological activities:

- Antioxidant Effects : this compound has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

- Potential in Other Therapeutic Areas : Research indicates potential applications in treating infectious diseases, obesity, and inflammatory conditions due to the broad biological activity associated with chalcones .

作用機序

メトカルコンは、さまざまな分子標的と経路を通じてその効果を発揮します。

コレレティック作用: 肝細胞に作用して胆汁の産生を刺激します。

6. 類似の化合物との比較

メトカルコンは、次のようないくつかのカルコン誘導体と比較できます。

ソファルコン: 粘膜プロスタグランジンレベルを上昇させる抗潰瘍薬.

ヘスペリジンメチルカルコン: 血管保護効果で知られています.

イソリクイリチゲニン: メトカルコンと同様の抗癌特性を示します.

独自性: メトカルコンは、コレレティック特性と抗癌特性を組み合わせた独自の特性により、他のカルコンとは異なります。 JAK2/STAT3経路を調節する能力は、特に癌研究で注目に値します .

類似化合物との比較

Metochalcone can be compared with other chalcone derivatives such as:

Sofalcone: An anti-ulcer agent that increases mucosal prostaglandin levels.

Hesperidin Methylchalcone: Known for its vascular protective effects.

Isoliquiritigenin: Exhibits anticancer properties similar to this compound.

Uniqueness: this compound’s unique combination of choleretic and anticancer properties sets it apart from other chalcones. Its ability to modulate the JAK2/STAT3 pathway is particularly noteworthy in cancer research .

生物活性

Metochalcone, also known as 2',4',4-trihydroxychalcone (TEC), is a chalcone derivative with significant biological activities, particularly in cancer research. This article provides an overview of its biological activity, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a synthetic analog derived from natural chalcones, which are known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Recent studies have highlighted this compound's specific effects on various cancer cell lines, particularly breast and lung cancers.

Inhibition of Cancer Cell Proliferation

Research indicates that this compound exhibits potent anticancer properties through the inhibition of cell proliferation in several cancer types. A study demonstrated that this compound significantly reduced the proliferation of breast cancer (BT549) and lung cancer (A549) cells in a concentration-dependent manner. The compound induced cell cycle arrest at the S-phase and inhibited migration in vitro, leading to reduced tumor growth in vivo .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| BT549 | 10 | Inhibition of proliferation |

| A549 | 15 | Induction of cell cycle arrest |

The molecular mechanisms underlying this compound's anticancer effects involve modulation of key signaling pathways. Notably, it has been shown to repress the JAK2/STAT3 signaling axis, which is crucial for tumor growth and survival. By inhibiting this pathway, this compound promotes the senescence-associated secretory phenotype (SASP), characterized by the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 .

Transcriptomic Analysis

Transcriptomic studies have revealed that this compound alters gene expression profiles associated with cell cycle regulation and apoptosis. Specifically, it upregulates tumor suppressor genes like P53 while downregulating oncogenes involved in cell survival pathways. This dual action contributes to its effectiveness in inducing senescence in cancer cells .

Case Studies

- Breast Cancer Study : In vitro experiments using BT549 cells showed that treatment with this compound led to significant increases in β-galactosidase activity, a marker for cellular senescence. Additionally, the expression levels of SASP markers such as P16 and P21 were elevated post-treatment .

- Lung Cancer Study : A549 cells treated with this compound exhibited reduced phosphorylation of JAK2/STAT3 proteins, correlating with decreased cell viability and increased apoptosis rates .

Pharmacological Profile

Beyond its antitumor effects, this compound has been noted for its potential applications in treating other conditions:

特性

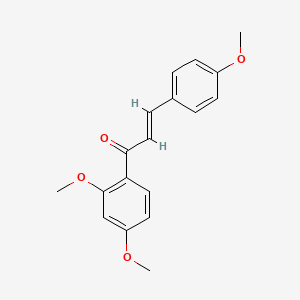

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-14-7-4-13(5-8-14)6-11-17(19)16-10-9-15(21-2)12-18(16)22-3/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAKUYCEWDPRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046152 | |

| Record name | Metochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18493-30-6 | |

| Record name | Metochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18493-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。